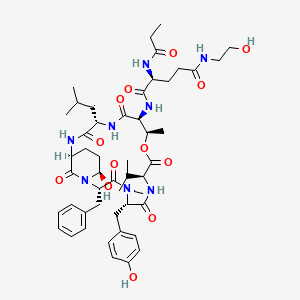
Crocapeptin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of crocapeptin C involves the formation of the amino-hydroxy-piperidone moiety through the concerted action of P450 enzymes and helper proteins . The detailed synthetic route includes the use of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure .
Industrial Production Methods
Currently, this compound is primarily isolated from natural sources, specifically the myxobacterium Melittangium boletus . Industrial-scale production methods are still under development, focusing on optimizing the fermentation conditions and extraction processes to increase yield and purity.
化学反応の分析
Types of Reactions
Crocapeptin C undergoes various chemical reactions, including:
Substitution: Substitution reactions involving the Ahp moiety can lead to the formation of derivatives with different biological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
科学的研究の応用
Crocapeptin C has a wide range of scientific research applications, including:
作用機序
Crocapeptin C exerts its effects through the inhibition of protease enzymes . The Ahp moiety plays a crucial role in binding to the active site of the protease, preventing its activity and thereby exerting its biological effects . The molecular targets and pathways involved include the inhibition of specific proteases, which can lead to various downstream effects on cellular processes .
類似化合物との比較
Similar Compounds
Crocapeptin C is part of the cyanopeptolin-type peptides, which include other compounds such as streptopeptolin . These compounds share the Ahp moiety and exhibit similar biological activities, particularly as protease inhibitors .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure and the specific microbial source from which it is isolated .
特性
分子式 |
C49H70N8O13 |
|---|---|
分子量 |
979.1 g/mol |
IUPAC名 |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-N'-(2-hydroxyethyl)-2-(propanoylamino)pentanediamide |
InChI |
InChI=1S/C49H70N8O13/c1-8-38(60)51-33(18-20-39(61)50-22-23-58)43(63)55-42-29(6)70-49(69)41(28(4)5)54-45(65)36(25-31-14-16-32(59)17-15-31)56(7)48(68)37(26-30-12-10-9-11-13-30)57-40(62)21-19-34(47(57)67)52-44(64)35(24-27(2)3)53-46(42)66/h9-17,27-29,33-37,40-42,58-59,62H,8,18-26H2,1-7H3,(H,50,61)(H,51,60)(H,52,64)(H,53,66)(H,54,65)(H,55,63)/t29-,33+,34+,35+,36+,37+,40-,41+,42+/m1/s1 |
InChIキー |
MNZVVCZFHHWGGD-JNYKPYMTSA-N |
異性体SMILES |
CCC(=O)N[C@@H](CCC(=O)NCCO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
正規SMILES |
CCC(=O)NC(CCC(=O)NCCO)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















